Methanone, 2,3-aziridinediylbis[phenyl-

Description

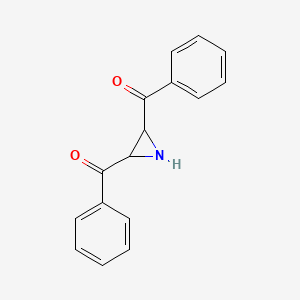

The aziridine ring introduces significant steric strain and reactivity, distinguishing it from larger heterocyclic analogs.

Properties

CAS No. |

88714-57-2 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(3-benzoylaziridin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C16H13NO2/c18-15(11-7-3-1-4-8-11)13-14(17-13)16(19)12-9-5-2-6-10-12/h1-10,13-14,17H |

InChI Key |

PSUMSIXWSLDJGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(N2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 2,3-aziridinediylbis[phenyl-] typically involves the reaction of phenyl(3-phenyloxiran-2-yl)methanone with hydrazine hydrate in ethanol under reflux conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the aziridine ring.

Industrial Production Methods: While specific industrial production methods for Methanone, 2,3-aziridinediylbis[phenyl-] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, emphasizing synthesis, properties, and applications:

Detailed Analysis of Key Differences

- Ring Strain and Reactivity: Aziridine’s three-membered ring confers high strain (~60 kJ/mol), making it more reactive than azetidinones (4-membered) or pyridine (6-membered). This strain facilitates ring-opening reactions, useful in polymer cross-linking or prodrug design. In contrast, quinoxaline and pyridine derivatives exhibit stability suitable for prolonged applications . Azetidin-2-ones (β-lactams) undergo hydrolysis under physiological conditions, a property exploited in antibiotic design .

- Synthetic Complexity: Aziridine-containing compounds often require specialized cyclization methods due to their instability. Quinoxalines and pyridine methanones are synthesized via condensation or coupling reactions, which are more straightforward .

- Functional Properties: The quinoxaline derivative in shows strong fluorescence, attributed to its extended π-system. Such properties are absent in saturated or smaller heterocycles like aziridine . Pyridine-based methanones exhibit tunable electronic properties via substituents (e.g., methoxy groups enhance solubility) .

- In contrast, pyridine and quinoxaline derivatives pose lower acute toxicity .

Research Findings and Data

- Solubility: Quinoxaline methanone (): Soluble in CHCl₃, DCM, and THF . Oxazole bis-phenylmethanone (): Structural rigidity may limit solubility in polar solvents .

Structural Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.